

Protocol for In Vitro HIF-1 alpha (556-574) Hydroxylation Assay

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Compound of Interest		
Compound Name:	HIF-1 alpha (556-574)	
Cat. No.:	B10857559	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

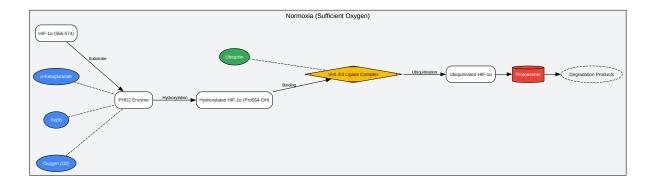
Hypoxia-Inducible Factor 1-alpha (HIF- 1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), the stability and activity of HIF- 1α are tightly controlled by a class of enzymes known as Prolyl Hydroxylase Domain enzymes (PHDs). PHDs hydroxylate specific proline residues within the Oxygen-Dependent Degradation Domain (ODDD) of HIF- 1α . This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL leads to the ubiquitination and subsequent proteasomal degradation of HIF- 1α , thus preventing its accumulation and transcriptional activity in normoxic conditions.[1][2][3]

The peptide fragment HIF-1 α (556-574), containing the critical proline residue at position 564 (Pro564), serves as a key substrate for PHDs, particularly PHD2, the primary regulator of HIF-1 α stability in normoxia.[4][5] In vitro hydroxylation assays using this peptide are crucial for studying the enzymatic activity of PHDs, screening for potential inhibitors or activators, and investigating the mechanisms of cellular oxygen sensing. This document provides a detailed protocol for performing an in vitro HIF-1 α (556-574) hydroxylation assay, along with data presentation and visualizations of the relevant pathways and workflows.



Signaling Pathway of HIF-1 alpha Regulation

The regulation of HIF-1 α stability is a critical cellular process. The following diagram illustrates the signaling pathway leading to HIF-1 α degradation under normoxic conditions.



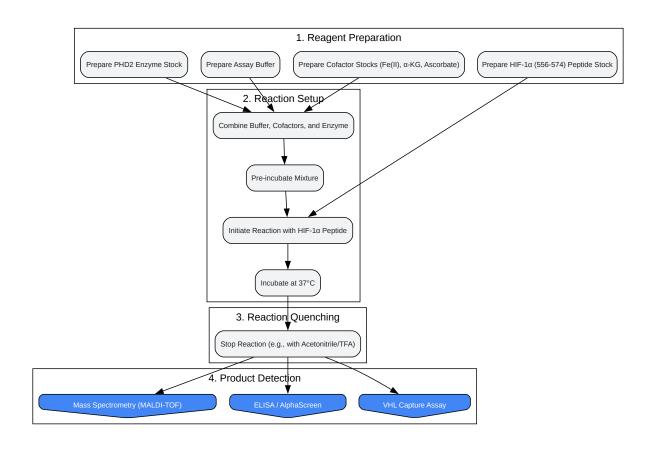
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Caption: HIF- 1α degradation pathway in normoxia.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro HIF-1 α (556-574) hydroxylation assay.





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Caption: General experimental workflow.

Quantitative Data Summary



The following tables summarize key quantitative data for the in vitro HIF-1 α (556-574) hydroxylation assay, primarily focusing on the kinetics of PHD2.

Table 1: Kinetic Parameters for PHD2 with HIF-1α Peptide Substrates

Substrate (Human)	Enzyme	Km (μM)	kcat (s-1)	kcat/Km (M-1s-1)	Assay Method	Referenc e
HIF-1α (556-574) CODD	PHD2 (181-426)	229	-	-	Oxygen Consumpti on	[6]
HIF-1α (556-574) CODD	PHD2 (181-426)	37	-	-	2OG Consumpti on	[4]
HIF-1α (556-574) CODD	PHD2 (178-426)	-	0.060 ± 0.006	-	LC-MS	[7]
HIF-1α (395-414) NODD	PHD2 (181-426)	24	-	-	Oxygen Consumpti on	[6]
HIF-1α (395-414) NODD	PHD2 (181-426)	44	-	-	2OG Consumpti on	[4]
HIF-1α (395-414) NODD	PHD2 (178-426)	-	0.028 ± 0.001	-	LC-MS	[7]

Note: CODD refers to the C-terminal Oxygen-Dependent Degradation Domain, and NODD refers to the N-terminal Oxygen-Dependent Degradation Domain. Dashes indicate data not reported in the cited source.

Table 2: Cofactor and Co-substrate Affinities for PHD2



Component	Km (µM)	Assay Conditions	Reference
α-Ketoglutarate	55 ± 11	with HIF-1α (556-574)	[8]
α-Ketoglutarate	13 ± 2	with HIF-1α (556-574)	[7]
Oxygen (O2)	229 ± 60	with HIF-1α (556-574)	[8]
Oxygen (O2)	> 400	with HIF-1α (556-574)	[7]
Fe(II)	< 1	with HIF-1α (556-574)	[8]
L-Ascorbate	54 ± 10	with HIF-1α (556-574)	[8]

Experimental Protocols

This section provides a detailed methodology for an in vitro HIF-1 α (556-574) hydroxylation assay using recombinant PHD2, with detection by mass spectrometry.

Materials and Reagents

- Enzyme: Recombinant human PHD2 (e.g., catalytic domain, residues 181-426).
- Substrate: Synthetic HIF-1α (556-574) peptide (Sequence: DLDLEMLAPYIPMDDDFQL).
- Cofactors and Co-substrates:
 - Ferrous chloride (FeCl₂) or Ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂).
 - α-Ketoglutarate (2-Oxoglutarate).
 - L-Ascorbic acid.
- Buffer Components:
 - HEPES or Tris-HCl.
 - Potassium chloride (KCl) or Sodium chloride (NaCl).
 - Tween-20 (optional, for some assay formats).



- Bovine Serum Albumin (BSA) (optional, to prevent non-specific binding).
- Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
- Detection: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer and appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).

Protocol

- Preparation of Stock Solutions:
 - Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.[2][4]
 - PHD2 Enzyme: Prepare a stock solution of PHD2 in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) and store at -80°C. The final concentration in the assay is typically in the low nanomolar to low micromolar range (e.g., 5 nM 4 μM).[2][9]
 - \circ HIF-1α (556-574) Peptide: Dissolve the peptide in nuclease-free water or assay buffer to a stock concentration of 1-10 mM and store at -20°C or -80°C. The final assay concentration typically ranges from 60 nM to 100 μM.[2][9]
 - Cofactors:
 - Fe(II): Prepare a fresh 10 mM stock solution of FeCl₂ or (NH₄)₂Fe(SO₄)₂ in water. Final assay concentration is typically 10-100 μM.[2][4][10]
 - α-Ketoglutarate: Prepare a 100 mM stock solution in water and adjust the pH to 7.0.
 Store at -20°C. The final assay concentration is typically 2 μM 5 mM.[2][10]
 - L-Ascorbic Acid: Prepare a fresh 100 mM stock solution in water. Final assay concentration is typically 100 μM - 4 mM.[2][9]
- In Vitro Hydroxylation Reaction:
 - In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
 - Assay Buffer

Methodological & Application



- Fe(II) (final concentration: 50 μM)
- L-Ascorbic acid (final concentration: 100 μM 1 mM)[4]
- α-Ketoglutarate (final concentration: 100 μM 300 μM)[4][9]
- PHD2 enzyme (final concentration: 1-4 μM for MS detection)[4][9]
- Pre-incubate the mixture for 10-15 minutes at room temperature or 37°C to allow for iron to bind to the enzyme.[2]
- Initiate the reaction by adding the HIF-1 α (556-574) peptide to a final concentration of 100 μ M.[9]
- The final reaction volume is typically 10-50 μL.
- Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes). Time course experiments are recommended to determine the linear range of the reaction.
- Reaction Quenching:
 - Stop the reaction by adding an equal volume of quenching solution (e.g., acetonitrile with 0.1% TFA). This will precipitate the enzyme and stop the reaction.
- Detection of Hydroxylated Peptide by MALDI-TOF Mass Spectrometry:
 - Centrifuge the quenched reaction mixture to pellet the precipitated protein.
 - Take an aliquot of the supernatant containing the peptide substrate and product.
 - Spot the aliquot onto a MALDI target plate and co-crystallize with a suitable matrix (e.g., αcyano-4-hydroxycinnamic acid).
 - Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
 - The unhydroxylated HIF-1α (556-574) peptide and the hydroxylated product will be detected as distinct peaks separated by a mass difference of +16 Da, corresponding to the addition of an oxygen atom.[1]



 Quantify the extent of hydroxylation by comparing the peak intensities of the substrate and product.

Alternative Detection Methods:

- Antibody-based assays (e.g., AlphaScreen): These assays utilize an antibody specific to the hydroxylated proline residue.[2] A biotinylated HIF-1α peptide is often used, which binds to streptavidin-coated donor beads. The anti-hydroxy-proline antibody is captured by protein Aconjugated acceptor beads. Upon excitation, the donor bead generates singlet oxygen, which diffuses to the acceptor bead if in close proximity (i.e., if the peptide is hydroxylated), resulting in a luminescent signal.[2]
- VHL-Capture Assay: This method relies on the principle that hydroxylated HIF-1α binds to VHL.[1] The HIF-1α peptide can be immobilized (e.g., via biotin-streptavidin) and incubated with cell lysates or purified VHL. The amount of bound VHL can then be quantified, for example, by Western blotting or using radiolabeled VHL.[10]

Conclusion:

The in vitro HIF-1 α (556-574) hydroxylation assay is a powerful tool for investigating the activity of PHD enzymes and the effects of potential modulators. The choice of detection method will depend on the specific research question, available equipment, and desired throughput. Careful optimization of reaction conditions is essential for obtaining reliable and reproducible results.

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